molecular formula C16H17N5S B7462685 5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole

5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole

Cat. No. B7462685
M. Wt: 311.4 g/mol
InChI Key: NOPNAVBSACUEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is involved in the regulation of insulin secretion and glucose metabolism in the brain. By blocking the activity of GPR40, this compound increases the release of acetylcholine, a neurotransmitter that is essential for learning and memory. This mechanism of action is thought to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase acetylcholine release in the hippocampus, a brain region that is critical for learning and memory. It also improves synaptic plasticity, which is the ability of neurons to change their connections in response to experience. These effects are thought to underlie the cognitive-enhancing properties of this compound.

Advantages and Limitations for Lab Experiments

5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole has several advantages for use in lab experiments. It is highly selective for GPR40 and has a favorable pharmacokinetic profile. However, this compound is still in the early stages of clinical development, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for the research and development of 5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole. These include:
1. Further preclinical studies to better understand the mechanism of action and potential therapeutic applications of this compound.
2. Clinical trials to evaluate the safety and efficacy of this compound in humans.
3. Development of more selective and potent GPR40 antagonists for the treatment of cognitive disorders.
4. Investigation of the potential use of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia.
5. Exploration of the use of this compound in combination with other drugs or therapies for the treatment of cognitive disorders.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cognitive disorders such as Alzheimer's disease. Its selective antagonism of GPR40 and ability to increase acetylcholine release make it a potential cognitive enhancer. However, more research is needed to fully understand its safety and efficacy, and to explore its potential use in other neurological disorders.

Synthesis Methods

The synthesis of 5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole involves the reaction of 2-(2-thiophen-2-ylpyrrolidin-1-yl)acetaldehyde with 5-phenyltetrazole in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a purity of over 99%.

Scientific Research Applications

5-Phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole has been extensively studied for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive impairments. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.

properties

IUPAC Name

5-phenyl-2-[(2-thiophen-2-ylpyrrolidin-1-yl)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S/c1-2-6-13(7-3-1)16-17-19-21(18-16)12-20-10-4-8-14(20)15-9-5-11-22-15/h1-3,5-7,9,11,14H,4,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPNAVBSACUEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CN2N=C(N=N2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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